Lipophilicity Shift vs. Des-Methyl Analog
The 4-methyl substitution on the pendant piperidine ring of tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate introduces a significant lipophilicity shift compared to its closest commercial analog, tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate (CAS 2059988-51-9). Based on Hanson's rule, the addition of one methyl group contributes an estimated +0.5 logP unit [1]. The molecular formula difference (C₁₆H₃₀N₂O₂, MW 282.42 g/mol for target vs. C₁₅H₂₈N₂O₂, MW 268.40 g/mol for the des-methyl analog ) confirms the structural basis for this calculated shift. For CNS-targeted drug discovery programs, a logP increase within this range can transition a compound from below the blood-brain barrier penetration threshold (typically logP 1–3 optimal) to within the favorable window, making the 4-methylpiperidine variant a strategically distinct choice for library enumeration.
| Evidence Dimension | Calculated partition coefficient (clogP) increase due to 4-methyl substitution |
|---|---|
| Target Compound Data | Estimated clogP ≈ 2.3–2.8 (computational prediction based on molecular formula C₁₆H₃₀N₂O₂ and piperidine carboxylate substructure contributions) |
| Comparator Or Baseline | tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate (CAS 2059988-51-9): estimated clogP ≈ 1.8–2.3 (C₁₅H₂₈N₂O₂, MW 268.40 ) |
| Quantified Difference | Estimated ΔclogP ≈ +0.5 to +0.8 units |
| Conditions | Computational prediction based on Hanson's rule (group contribution method); experimental logP for target compound not available at the time of this analysis |
Why This Matters
This lipophilicity shift directly influences compound solubility, permeability, and CNS distribution potential, meaning the target compound occupies a distinct property space from the des-methyl analog and cannot be substituted without altering the downstream biological profile of synthesized products.
- [1] Leo, A., Hansch, C., and Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. View Source
